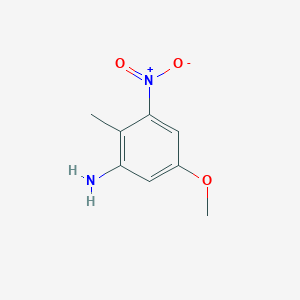

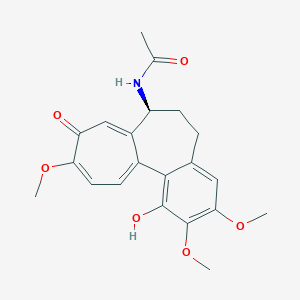

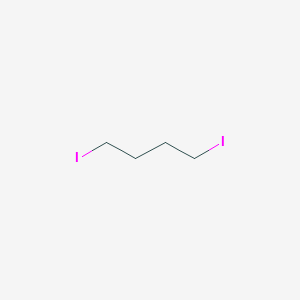

![molecular formula C18H12CaN2O6S<br>C18H14N2O6S B108013 3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid CAS No. 16014-23-6](/img/structure/B108013.png)

3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid, commonly known as Sudan IV, is a synthetic azo dye that is widely used in scientific research. This dye is a member of the Sudan dye family, which includes Sudan I, II, III, and IV. Sudan IV is a red-orange powder that is soluble in water and ethanol. It is commonly used as a stain for lipids in histology, and as a colorimetric reagent for the determination of fatty acids and triglycerides in biological samples.

Mecanismo De Acción

Sudan IV stains lipids by binding to the hydrophobic regions of lipids. The dye is taken up by the lipid droplets and accumulates in the cytoplasm. The binding of Sudan IV to lipids results in a red-orange color that can be visualized under a microscope.

Efectos Bioquímicos Y Fisiológicos

Sudan IV has no known biochemical or physiological effects on living organisms. It is a synthetic dye that is used solely for scientific research purposes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sudan IV has several advantages as a stain for lipids in histology. It is easy to use, produces a clear and distinct staining pattern, and is relatively inexpensive. However, there are limitations to the use of Sudan IV. It is not specific for lipids and can also stain other cellular components. It is also toxic to living organisms and must be handled with care.

Direcciones Futuras

For the use of Sudan IV include the development of new synthetic dyes that are more specific for lipids and have fewer toxic effects on living organisms.

Métodos De Síntesis

Sudan IV is synthesized by the diazotization of 4-methyl-2-sulphoaniline, followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction produces a red-orange powder that is purified by recrystallization.

Aplicaciones Científicas De Investigación

Sudan IV is commonly used in scientific research as a stain for lipids in histology. It is also used as a colorimetric reagent for the determination of fatty acids and triglycerides in biological samples. Sudan IV is used to detect the presence of lipids in cells, tissues, and organs. It is also used to study the distribution and metabolism of lipids in various biological systems.

Propiedades

Número CAS |

16014-23-6 |

|---|---|

Nombre del producto |

3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid |

Fórmula molecular |

C18H12CaN2O6S C18H14N2O6S |

Peso molecular |

386.4 g/mol |

Nombre IUPAC |

3-hydroxy-4-[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C18H14N2O6S/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23/h2-9,21H,1H3,(H,22,23)(H,24,25,26) |

Clave InChI |

RENVROUZTKMVRM-UHFFFAOYSA-N |

SMILES isomérico |

CC1=CC(=C(C=C1)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)O)S(=O)(=O)O |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O |

SMILES canónico |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O |

Otros números CAS |

16014-23-6 |

Descripción física |

Red powde |

Pictogramas |

Health Hazard |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

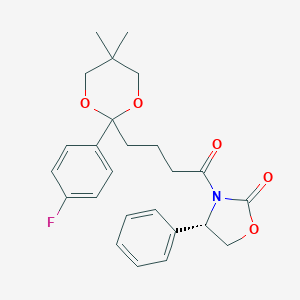

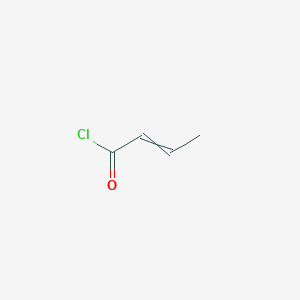

![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)

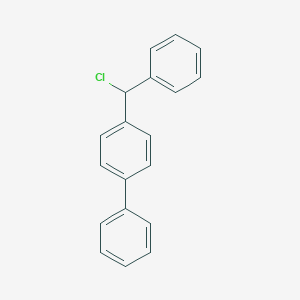

![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)

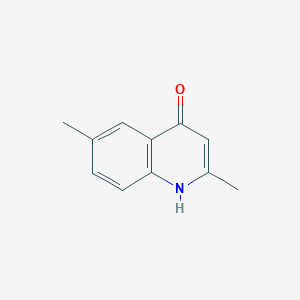

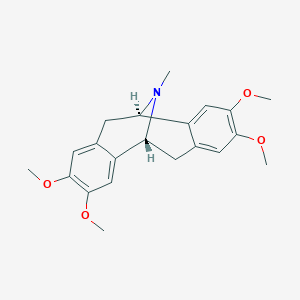

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)